Cas no 2229203-59-0 (1-(4-bromo-3-methylphenyl)cyclobutylmethanol)

1-(4-bromo-3-methylphenyl)cyclobutylmethanol 化学的及び物理的性質
名前と識別子
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- 1-(4-bromo-3-methylphenyl)cyclobutylmethanol
- 2229203-59-0
- EN300-1923237
- [1-(4-bromo-3-methylphenyl)cyclobutyl]methanol
-
- インチ: 1S/C12H15BrO/c1-9-7-10(3-4-11(9)13)12(8-14)5-2-6-12/h3-4,7,14H,2,5-6,8H2,1H3
- InChIKey: KEOAAKZSEUQACW-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1C)C1(CO)CCC1
計算された属性
- せいみつぶんしりょう: 254.03063g/mol
- どういたいしつりょう: 254.03063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 20.2Ų
1-(4-bromo-3-methylphenyl)cyclobutylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1923237-10.0g |
[1-(4-bromo-3-methylphenyl)cyclobutyl]methanol |
2229203-59-0 | 10g |
$4914.0 | 2023-06-01 | ||
Enamine | EN300-1923237-0.1g |
[1-(4-bromo-3-methylphenyl)cyclobutyl]methanol |
2229203-59-0 | 0.1g |
$1005.0 | 2023-09-17 | ||
Enamine | EN300-1923237-10g |
[1-(4-bromo-3-methylphenyl)cyclobutyl]methanol |
2229203-59-0 | 10g |
$4914.0 | 2023-09-17 | ||
Enamine | EN300-1923237-5g |
[1-(4-bromo-3-methylphenyl)cyclobutyl]methanol |
2229203-59-0 | 5g |
$3313.0 | 2023-09-17 | ||
Enamine | EN300-1923237-1.0g |
[1-(4-bromo-3-methylphenyl)cyclobutyl]methanol |
2229203-59-0 | 1g |
$1142.0 | 2023-06-01 | ||
Enamine | EN300-1923237-2.5g |
[1-(4-bromo-3-methylphenyl)cyclobutyl]methanol |
2229203-59-0 | 2.5g |
$2240.0 | 2023-09-17 | ||
Enamine | EN300-1923237-0.05g |
[1-(4-bromo-3-methylphenyl)cyclobutyl]methanol |
2229203-59-0 | 0.05g |
$959.0 | 2023-09-17 | ||
Enamine | EN300-1923237-0.5g |
[1-(4-bromo-3-methylphenyl)cyclobutyl]methanol |
2229203-59-0 | 0.5g |
$1097.0 | 2023-09-17 | ||
Enamine | EN300-1923237-0.25g |
[1-(4-bromo-3-methylphenyl)cyclobutyl]methanol |
2229203-59-0 | 0.25g |
$1051.0 | 2023-09-17 | ||
Enamine | EN300-1923237-5.0g |
[1-(4-bromo-3-methylphenyl)cyclobutyl]methanol |
2229203-59-0 | 5g |
$3313.0 | 2023-06-01 |
1-(4-bromo-3-methylphenyl)cyclobutylmethanol 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
1-(4-bromo-3-methylphenyl)cyclobutylmethanolに関する追加情報
Introduction to 1-(4-bromo-3-methylphenyl)cyclobutylmethanol (CAS No. 2229203-59-0)
1-(4-bromo-3-methylphenyl)cyclobutylmethanol, with the chemical identifier CAS No. 2229203-59-0, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This molecule, featuring a cyclobutylmethanol moiety attached to a brominated and methylated phenyl ring, has garnered attention due to its unique structural properties and potential applications in drug development.
The compound's structure is characterized by a cyclobutyl group linked to a hydroxymethyl group, which provides a versatile platform for further functionalization. The presence of a bromine atom at the para position relative to the methyl group on the phenyl ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry. This feature is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, the demand for novel heterocyclic compounds has surged due to their broad spectrum of biological activities. The cyclobutylmethanol core of 1-(4-bromo-3-methylphenyl)cyclobutylmethanol aligns well with this trend, as it can be easily modified to yield various derivatives with enhanced pharmacological properties. For instance, replacing the hydroxymethyl group with an amine or carboxylic acid functionality can lead to compounds with potential antimicrobial or anti-inflammatory effects.
One of the most compelling aspects of this compound is its utility in the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop inhibitors targeting specific enzymes involved in metabolic pathways. For example, derivatives of 1-(4-bromo-3-methylphenyl)cyclobutylmethanol have been explored as potential kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromine substituent facilitates the introduction of diverse functional groups, enabling the creation of libraries of compounds for high-throughput screening.
The pharmaceutical industry has been increasingly interested in developing small molecule drugs that can modulate protein-protein interactions. The cyclobutylmethanol scaffold provides a rigid framework that can mimic natural product structures, which are often effective in binding to biological targets. Additionally, the phenyl ring's substituents can be tailored to optimize binding affinity and selectivity. This flexibility has made 1-(4-bromo-3-methylphenyl)cyclobutylmethanol a valuable building block in medicinal chemistry.
Recent advances in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have revealed that its structure is well-suited for binding to a variety of protein targets, including those involved in neurodegenerative diseases and infectious disorders. By leveraging these insights, researchers can design targeted modifications that improve drug efficacy and reduce side effects.
The synthesis of 1-(4-bromo-3-methylphenyl)cyclobutylmethanol involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the preparation of the brominated phenyl derivative, followed by its reaction with a suitable cyclobutene precursor under controlled conditions. The introduction of the hydroxymethyl group is then achieved through hydrogenation or other reduction techniques. This synthetic route underscores the compound's importance as a precursor for more complex molecules.
In conclusion, 1-(4-bromo-3-methylphenyl)cyclobutylmethanol (CAS No. 2229203-59-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists alike. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly critical role in discovering new treatments for human diseases.
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